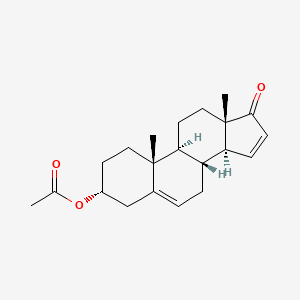

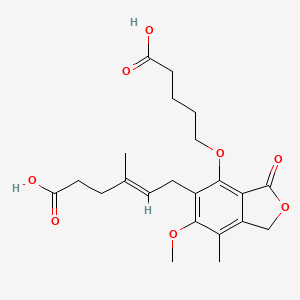

Éther carboxybutoxy d'acide mycophénolique

Vue d'ensemble

Description

Mycophenolic Acid Carboxybutoxy Ether is an active form of mycophenolic acid. It has been shown to activate the immune system by increasing the production of lymphokines, including interleukin-2 and gamma-interferon . It has been shown to be effective in vivo in models for autoimmune diseases and cancer .

Synthesis Analysis

The biosynthesis of Mycophenolic Acid involves comparative incorporation experiments with (1′-14C)-orsellinic acid and (1′-14C)-4,6-dihydroxy-2,3-dimethylbenzoic acid, showing that the latter compound is a precursor of mycophenolic acid . The synthetic strategies for this potential lead compound was an evolution of various methods from generating the highly-substituted aromatic system via employing simple and commercially available materials to the catalytic methods employed .Molecular Structure Analysis

Mycophenolic Acid Carboxybutoxy Ether contains total 59 bond(s); 31 non-H bond(s), 10 multiple bond(s), 12 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 ester(s) (aromatic), 2 hydroxyl group(s), and 2 ether(s) (aromatic) .Physical And Chemical Properties Analysis

Mycophenolic Acid Carboxybutoxy Ether has a molecular weight of 420.5 g/mol . It has a total of 58 atoms; 28 Hydrogen atom(s), 22 Carbon atom(s), and 8 Oxygen atom(s) .Applications De Recherche Scientifique

Surveillance thérapeutique des médicaments (STM) chez les patients transplantés

MPAC est utilisé comme étalon interne dans la quantification de l'AMP dans le plasma par chromatographie liquide haute performance couplée à la spectrométrie de masse en tandem (CL-SM/SM) . Ceci est crucial pour la STM chez les patients ayant subi des transplantations d'organes solides. La détermination précise de la concentration systémique de l'AMP est importante en raison de la grande variabilité interindividuelle et de la faible marge thérapeutique.

Immunopharmacologie

L'AMP, le composé bioactif dont est dérivé le MPAC, est métabolisé dans le foie, les reins et les intestins. Il est impliqué dans des mécanismes métaboliques complexes, et environ 97% de l'AMP et 82% de son glucuronide sont liés à l'albumine dans le plasma . Seul le médicament libre est biologiquement actif, ce qui souligne l'importance d'une mesure précise à l'aide d'étalons comme le MPAC.

Activité anti-virus de l'influenza A (IAV)

Des recherches ont montré que des dérivés de l'AMP, tels que l'ester méthylique de l'acide mycophénolique (MAE), présentent des effets inhibiteurs contre les souches d'IAV . Bien que ce ne soit pas directement le MPAC, cela met en évidence le potentiel du MPAC pour être utilisé dans des recherches antivirales similaires en raison de sa similitude structurale avec l'AMP.

Activation des voies cellulaires

On a observé que le MAE, un composé apparenté au MPAC, inhibait la réplication virale en activant la voie cellulaire Akt-mTOR-S6K . Cela suggère que le MPAC pourrait être étudié pour ses effets sur les voies de signalisation cellulaire, ce qui pourrait avoir des implications pour les thérapies antivirales et la compréhension des mécanismes cellulaires.

Pharmacocinétique et métabolisme des médicaments

Le métabolisme de l'AMP implique la conversion en divers métabolites, le MPAC étant utilisé pour mieux comprendre ces processus. L'étude du MPAC peut fournir des informations sur la pharmacocinétique et le métabolisme des médicaments de l'AMP, en particulier sur la façon dont il interagit avec les protéines plasmatiques et subit une recirculation entérohépatique .

Développement de nouveaux agents immunopharmacologiques

Compte tenu de la nature immunosuppressive de l'AMP, le MPAC peut jouer un rôle essentiel dans le développement de nouveaux agents immunopharmacologiques. Son rôle d'étalon interne dans les dosages CL-SM/SM contribue à l'exploration de nouveaux médicaments thérapeutiques qui nécessitent un dosage et une surveillance précis .

Mécanisme D'action

Target of Action

Mycophenolic Acid Carboxybutoxy Ether (MPAC) is an active form of Mycophenolic Acid (MPA), a potent immunosuppressant . The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanosine nucleotides within lymphocytes . By inhibiting IMPDH, MPA interferes with the proliferation of T- and B-lymphocytes, which are key players in the immune response .

Mode of Action

MPA is a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This inhibition disrupts the de novo pathway of guanosine nucleotide biosynthesis, leading to a decrease in DNA and RNA synthesis and, consequently, a reduction in lymphocyte proliferation .

Biochemical Pathways

MPA is metabolized in the liver, kidney, and intestines by the Uridine 50-diphospho (UDP)—glucuronosyltransferase enzyme into 7-O-mycophenolic acid glucuronide (MPAG) and mycophenolic acid acyl-glucuronide (AcMPAG) . MPAG has minimal pharmacological activity, while AcMPAG has been observed to induce pro-inflammatory and toxic effects .

Pharmacokinetics

MPA is predominantly metabolized by glucuronidation to form an inactive metabolite, mycophenolic acid glucuronide (MPAG), as well as a minor acyl glucuronide metabolite . The extent of metabolism varies among individuals, and the MPAG formed can be hydrolyzed to MPA and can displace MPA from serum albumin, creating a potential need to monitor both MPA and MPAG .

Result of Action

The inhibition of IMPDH by MPA leads to potent cytostatic effects on T- and B-lymphocytes . MPA also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . This results in a strong immunosuppressive effect, making MPA useful in preventing organ transplant rejections .

Action Environment

The action of MPA can be influenced by various environmental factors. For instance, the conversion of MPAG back into MPA can occur through the enterohepatic recirculation due to deglucuronidation by enteric bacteria . This complex metabolic mechanism can lead to variable therapeutic dosing between patients . Furthermore, approximately 97% of MPA and 82% of MPAG are bound to albumin in plasma , indicating that changes in plasma protein levels can affect the drug’s bioavailability.

Safety and Hazards

Analyse Biochimique

Cellular Effects

Mpa, from which it is derived, has been shown to have potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells .

Molecular Mechanism

Mpa, from which it is derived, is known to inhibit de novo purine biosynthesis, which is crucial for the proliferation of T- and B-lymphocytes .

Metabolic Pathways

Mpa, from which it is derived, is metabolized in the liver, kidney, and intestines by the Uridine 50-diphospho (UDP) glucuronosyltransferase enzyme into 7-O-mycophenolic acid glucuronide (MPAG) and mycophenolic acid acyl-glucuronide (AcMPAG) .

Propriétés

IUPAC Name |

(E)-6-[4-(4-carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-13(8-10-18(25)26)7-9-15-20(28-3)14(2)16-12-30-22(27)19(16)21(15)29-11-5-4-6-17(23)24/h7H,4-6,8-12H2,1-3H3,(H,23,24)(H,25,26)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFECETFRFNZFKJ-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858155 | |

| Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

931407-27-1 | |

| Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Mycophenolic Acid Carboxybutoxy Ether used as an internal standard in the analysis of Mycophenolic Acid?

A1: Mycophenolic Acid Carboxybutoxy Ether is chosen as a suitable internal standard for this analysis due to its structural similarity to Mycophenolic Acid and its derivatives []. This similarity in structure often translates to similar chromatographic behavior, meaning it will elute close to the analytes of interest (Mycophenolic Acid, Mycophenolic Acid phenol glucoside, Mycophenolic Acid phenol glucuronide). By comparing the peak area ratios of the analytes to the internal standard, researchers can achieve more accurate and reliable quantification, even with potential variations during sample preparation or analysis.

Q2: What are the advantages of the presented UHPLC-UV method for analyzing Mycophenolic Acid and its metabolites in canine and feline plasma?

A2: The research highlights several advantages of the developed Ultra High Performance Liquid Chromatography - Ultraviolet (UHPLC-UV) method for this specific application []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)